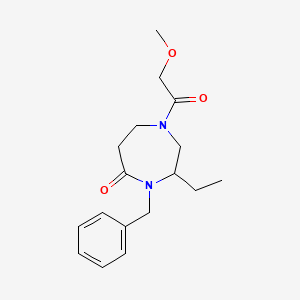![molecular formula C11H16O4 B5396071 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B5396071.png)
5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid, also known as ipoc-A, is a bicyclic lactone derivative that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has a unique structure and exhibits interesting biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid involves its binding to specific enzymes and proteins, leading to inhibition of their activity. For example, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid binds to the active site of FAAH, preventing it from degrading endocannabinoids. This results in increased levels of endocannabinoids, which can then bind to cannabinoid receptors and exert their effects.
Biochemical and Physiological Effects:
Ipoc-A has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. In addition to its ability to inhibit FAAH, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid has also been shown to inhibit the activity of other enzymes and proteins, such as monoacylglycerol lipase (MAGL) and cyclooxygenase-2 (COX-2).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid is its unique structure, which allows for selective inhibition of certain enzymes and proteins. This specificity can be useful in drug development, as it can minimize off-target effects. However, one limitation of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid is its relatively complex synthesis, which may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid. One area of interest is the development of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another area of interest is the investigation of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid's effects on other disease processes, such as cancer and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid and its potential for use in drug development.
Synthesemethoden
The synthesis of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 3-bromo-1-propene with 2,3-dihydrofuran in the presence of a palladium catalyst to yield 5-bromo-7-oxo-6-oxabicyclo[3.2.1]oct-2-ene. This intermediate is then subjected to a series of reactions involving Grignard reagents, oxidation, and acid hydrolysis to yield the final product, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ipoc-A has shown potential as a therapeutic agent due to its ability to inhibit the activity of certain enzymes and proteins involved in various disease processes. For example, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
7-oxo-5-propan-2-yl-6-oxabicyclo[3.2.1]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6(2)11-4-3-7(9(12)13)8(5-11)10(14)15-11/h6-8H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNJPLJCFRKZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C(C1)C(=O)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile](/img/structure/B5395988.png)
![7-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5395992.png)
![3-allyl-5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396009.png)
![N-[3-(4-isopropylphenyl)propyl]methanesulfonamide](/img/structure/B5396013.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5396018.png)
![5-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}quinoxaline](/img/structure/B5396025.png)
![methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5396035.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-6-(3-methylphenyl)nicotinic acid](/img/structure/B5396042.png)
![N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine](/img/structure/B5396048.png)
![4-{2,5-dimethyl-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5396055.png)
![1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)propan-2-ol](/img/structure/B5396056.png)
![2-{2-[(4-ethoxyphenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5396062.png)

![N-(4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5396077.png)